2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is an organic compound with a complex structure that includes aromatic rings, a chlorophenyl group, and a phenylalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the 4-chlorophenyl intermediate.
Coupling with Phenylalanine: The intermediate is then coupled with phenylalanine under specific conditions to form the desired product.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]glycinate
- 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]alaninate
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H24ClNO6 |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C26H24ClNO6/c1-32-23-13-10-19(15-24(23)33-2)25(30)28-21(14-17-6-4-3-5-7-17)26(31)34-16-22(29)18-8-11-20(27)12-9-18/h3-13,15,21H,14,16H2,1-2H3,(H,28,30) |
InChI Key |
OBSRLBUWXFSITG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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